3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)
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Overview
Description
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is a complex organic compound that features a unique combination of azetidine, pyrazole, and fluoro-phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) typically involves multiple steps. One common approach begins with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine . The pyrazole ring can be introduced via a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluoro group on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluoro-phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the pyrazole ring results in dihydropyrazoles.
Scientific Research Applications
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings may play a role in binding to these targets, while the fluoro-phenyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)-3-fluoroazetidine, bis(trifluoroacetic acid)
- 1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
- 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is unique due to the presence of both azetidine and pyrazole rings in its structure, along with a fluoro-phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2624130-14-7 |
---|---|
Molecular Formula |
C16H14F7N3O4 |
Molecular Weight |
445.3 |
Purity |
95 |
Origin of Product |
United States |
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